molecular formula C18H17NO3 B6344386 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid CAS No. 1240568-01-7

6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid

Cat. No.: B6344386
CAS No.: 1240568-01-7
M. Wt: 295.3 g/mol
InChI Key: AXMHNDBQDWGZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid ( 1240568-01-7) is a functionalized indole derivative of significant interest in medicinal and organic chemistry research. This compound serves as a versatile chemical building block, particularly in the exploration of novel therapeutic agents. Its molecular formula is C18H17NO3 and it has a molecular weight of 295.33 . Indole-2-carboxylic acid derivatives are recognized as a promising scaffold in drug discovery, with research identifying their potential as inhibitors of viral targets such as HIV-1 integrase, a key enzyme in the viral life cycle . The core indole structure, especially when substituted at the 1- and 6- positions, is a subject of continued investigation due to its prevalence in pharmacologically active molecules . The 1-ethyl group on the indole nitrogen and the 6-benzyloxy substituent make this compound a valuable intermediate for further chemical modifications, including the synthesis of more complex molecules for biological evaluation . Researchers utilize this compound under the precaution that it is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-6-phenylmethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-19-16-11-15(22-12-13-6-4-3-5-7-13)9-8-14(16)10-17(19)18(20)21/h3-11H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMHNDBQDWGZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization and Research Significance of 6 Benzyloxy 1 Ethyl 1h Indole 2 Carboxylic Acid

Overview of Indole-2-Carboxylic Acid Scaffold in Chemical Biology Research

The indole-2-carboxylic acid scaffold is a key structural motif in chemical biology and medicinal chemistry, recognized for its versatile therapeutic potential. This scaffold is a cornerstone in the design of novel bioactive molecules, particularly as inhibitors of viral enzymes. A significant area of research has focused on its application in the development of HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.orgnih.gov

The efficacy of the indole-2-carboxylic acid core in this role stems from its specific molecular interactions within the active site of the HIV-1 integrase enzyme. The indole (B1671886) nucleus, in conjunction with the carboxyl group at the C2 position, can form a chelating triad (B1167595) with the two essential magnesium ions (Mg²⁺) present in the enzyme's active site. mdpi.comrsc.orgnih.gov This interaction is crucial for inhibiting the strand transfer process, a critical step in the viral replication cycle. Consequently, indole-2-carboxylic acid has been identified as a promising scaffold for the discovery of new antiretroviral agents, driving extensive research into its various derivatives. mdpi.comrsc.org

Importance of Specific Substitution Patterns in Indole Derivatives for Molecular Interactions

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. The ability to modify the scaffold at its seven different positions allows for the fine-tuning of a compound's pharmacological profile. nih.govresearchgate.net The structural versatility of the indole scaffold is a primary reason for its widespread use in drug design, as the addition of different functional groups can significantly alter a compound's efficacy, selectivity, and pharmacokinetic properties. mdpi.com

Research into indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors has highlighted the critical role of specific substitution patterns:

C6 Position: The introduction of a halogenated benzene (B151609) ring at the C6 position has been shown to enhance inhibitory activity. This is achieved through a π–π stacking interaction with the viral DNA, strengthening the binding of the inhibitor to the enzyme-DNA complex. rsc.orgnih.govresearchgate.net

C3 Position: Adding a long branched substituent at the C3 position can improve interactions with a hydrophobic cavity near the integrase active site, further increasing the compound's inhibitory potency. mdpi.comnih.gov

These findings underscore that the strategic modification of the indole-2-carboxylic acid core is essential for optimizing molecular interactions with biological targets.

Table 1: Impact of Substituents on Indole-2-Carboxylic Acid Activity

Position Type of Substituent Effect on Molecular Interaction Resulting Activity
C2 Carboxylic Acid Chelates with Mg²⁺ ions in enzyme active site Essential for inhibitory function
C3 Long branched alkyl/aryl group Interacts with hydrophobic pockets Increased inhibitory potency
C6 Halogenated benzene ring Forms π–π stacking interactions with viral DNA Enhanced binding and activity

Rationale for Investigating 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid as a Privileged Structure

The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. rsc.orgsemanticscholar.org This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for drug discovery. researchgate.net The indole ring's rich chemical profile and its presence in numerous natural and synthetic bioactive compounds contribute to its privileged status. rsc.orgnih.gov

The investigation of this compound is rationalized by combining the established therapeutic potential of the indole-2-carboxylic acid core with the specific properties conferred by its substituents:

Indole-2-carboxylic acid core: Provides the fundamental scaffold for potent biological activity, such as enzyme inhibition. mdpi.com

1-ethyl group: Substitution at the N1 position of the indole ring is a common strategy to modulate the compound's physical and biological properties.

6-benzyloxy group: The substituent at the C6 position is known to be critical for enhancing binding affinity. rsc.orgnih.govresearchgate.net The benzyloxy group, in particular, offers a combination of size, hydrophobicity, and potential for hydrogen bonding that can be exploited to target specific receptor sites.

Indeed, research into treatments for Alzheimer's disease has involved the design and synthesis of related compounds, specifically 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids, as inhibitors of beta-amyloid fibril assembly. nih.govkoreascience.kr Although the tested compounds showed insignificant activity, this line of inquiry demonstrates the scientific interest in this specific substitution pattern for developing novel therapeutic agents.

Historical Development and Evolutionary Trajectory of Indole-Based Research Paradigms

The history of indole-based research is rich and spans from the isolation of natural products to the rational design of synthetic drugs. Historically, many important medicines were derived from indole alkaloids found in nature. A classic example is reserpine , isolated from the Rauwolfia plant, which has been used as an antihypertensive and antipsychotic agent. mdpi.com

The field has evolved significantly from these early discoveries. The versatility of the indole scaffold has made it a central component in modern drug discovery. nih.gov Many drugs approved by the U.S. Food and Drug Administration (FDA) feature an indole core, highlighting its therapeutic importance. mdpi.com

The evolutionary trajectory of indole research can be summarized in several key phases:

Natural Product Chemistry: Initial research focused on the isolation and characterization of naturally occurring indole alkaloids and the study of their biological activities.

Synthetic Chemistry: The development of synthetic methods, most notably the Fischer indole synthesis, allowed chemists to create a wide variety of indole derivatives not found in nature. acs.org

Rational Drug Design: With a deeper understanding of biological targets, researchers began to rationally design indole-based molecules to interact with specific enzymes and receptors, leading to drugs with improved efficacy and fewer side effects.

Combinatorial Chemistry and High-Throughput Screening: Modern approaches involve creating large libraries of diverse indole derivatives for rapid screening against a multitude of biological targets, accelerating the discovery of new lead compounds for various diseases, including cancer, infections, and inflammatory conditions. nih.govresearchgate.net

This progression demonstrates a paradigm shift from relying on natural sources to a more target-oriented and systematic approach to drug discovery, with the indole scaffold remaining a central and enduring element. researchgate.net

Table 2: Evolution of Indole-Based Research

Era Key Focus Notable Examples/Methods Outcome
Early 20th Century Natural Product Isolation Reserpine, Strychnine Discovery of potent, naturally occurring therapeutic agents. mdpi.com
Mid-20th Century Development of Synthetic Methods Fischer Indole Synthesis Enabled creation of novel indole structures. acs.org
Late 20th Century Rational Drug Design Indomethacin (Anti-inflammatory) Targeted synthesis of drugs for specific diseases. chemijournal.com
21st Century Combinatorial Chemistry & SBDD HIV Protease Inhibitors, Anticancer agents Rapid discovery of lead compounds through large-scale screening. researchgate.net

Synthetic Methodologies for 6 Benzyloxy 1 Ethyl 1h Indole 2 Carboxylic Acid

Strategic Disconnections and Retrosynthetic Planning for the Indole (B1671886) Core

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. For 6-(benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid, several key disconnections can be identified to devise potential synthetic routes.

The primary disconnections for the indole core are typically made across the C2-C3 and N1-C7a bonds or the N1-C2 and C3-C3a bonds, which correspond to the classical methods of indole synthesis. Further disconnections address the substituents:

N1-Ethyl Bond: This bond can be disconnected to reveal an ethylating agent and a 1H-indole precursor. This step can be planned either before or after the formation of the indole ring.

C2-Carboxylic Acid Bond: This disconnection points towards a precursor that can be carboxylated at the C2 position or, more commonly, a synthetic strategy that inherently installs this group, such as those using α-ketoacid derivatives.

C6-O-Benzyl Bond: This disconnection suggests a 6-hydroxyindole (B149900) intermediate and a benzylating agent. Strategically, it is often more efficient to start with a precursor already containing the benzyloxy group.

These disconnections lead to logical precursors such as a substituted aniline (B41778) or phenylhydrazine (B124118), and a three-carbon chain that will form the pyrrole (B145914) portion of the indole ring.

Classical Indole Synthesis Approaches Applicable to this compound

Several classical name reactions provide robust frameworks for constructing the substituted indole core.

The Fischer indole synthesis is a venerable and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole. youtube.comnih.gov

For the target molecule, this synthesis would be adapted as follows:

Starting Materials: The required precursors would be (4-(benzyloxy)phenyl)hydrazine and ethyl pyruvate (B1213749). To incorporate the N-ethyl group, one could either start with 1-ethyl-1-(4-(benzyloxy)phenyl)hydrazine or ethylate the indole nitrogen after the ring has been formed. The latter is often preferred to avoid potential side reactions during the acidic cyclization.

Reaction Pathway:

Condensation of (4-(benzyloxy)phenyl)hydrazine with ethyl pyruvate to form the corresponding phenylhydrazone.

Acid-catalyzed cyclization (using catalysts like polyphosphoric acid, zinc chloride, or sulfuric acid) via the characteristic nih.govnih.gov-sigmatropic rearrangement. wikipedia.org

Elimination of ammonia (B1221849) to yield ethyl 6-(benzyloxy)-1H-indole-2-carboxylate.

Subsequent N-ethylation using an ethylating agent (e.g., ethyl iodide) under basic conditions.

Finally, hydrolysis of the ethyl ester to the desired carboxylic acid.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, such as sodium or potassium alkoxide. wikipedia.org The classical conditions are harsh and often result in low yields, limiting its application. However, modern variants have improved its scope.

A potential Madelung approach for the target molecule would involve:

Starting Material: An N-acylated-o-alkylaniline, specifically N-(2-methyl-5-(benzyloxy)phenyl)acetamide or a related derivative. The N-ethyl group would already need to be in place, requiring a starting material like N-ethyl-N-(2-methyl-5-(benzyloxy)phenyl)formamide.

Reaction Pathway:

Treatment of the N-acyl-o-toluidine derivative with a very strong base (e.g., n-butyllithium or LDA) at lower temperatures than the classical method.

The base deprotonates both the amide nitrogen and the benzylic methyl group.

Intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl group.

Dehydration of the intermediate alcohol to form the indole ring.

This route is less common for this substitution pattern due to the harsh conditions and the difficulty in preparing the highly substituted starting material. The Smith-modified Madelung synthesis, which uses organolithium reagents to condense with esters, offers a milder alternative but adds complexity to the synthesis. wikipedia.org

The Hemetsberger-Knittel synthesis is a valuable method for directly producing indole-2-carboxylic esters. wikipedia.orgsynarchive.com It involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org

The application of this method would proceed as follows:

Starting Materials: The synthesis begins with a substituted benzaldehyde, in this case, 4-(benzyloxy)benzaldehyde (B125253), and an azidoacetate ester, such as ethyl azidoacetate.

Reaction Pathway:

A base-mediated aldol-type condensation between 4-(benzyloxy)benzaldehyde and ethyl azidoacetate to form ethyl 2-azido-3-(4-(benzyloxy)phenyl)acrylate. Recent improvements to this step allow for lower temperatures to prevent decomposition of the azidoacetate. pharm.or.jp

Thermal or photochemical decomposition of the resulting vinyl azide. This step is believed to proceed through a nitrene intermediate which then cyclizes onto the benzene (B151609) ring.

The cyclization and subsequent rearrangement yield ethyl 6-(benzyloxy)-1H-indole-2-carboxylate.

As with the Fischer synthesis, a subsequent N-ethylation and ester hydrolysis would be required to obtain the final product.

Table 1: Comparison of Classical Indole Synthesis Routes

Synthesis MethodKey PrecursorsTypical ConditionsAdvantagesChallenges
Fischer Indole Synthesis Substituted phenylhydrazine, α-ketoacid esterAcid catalyst (H₂SO₄, PPA, ZnCl₂)High versatility, readily available starting materials. wikipedia.orgAcid-sensitive groups can be problematic; regioselectivity issues with unsymmetrical ketones.
Madelung Synthesis N-acyl-o-toluidineStrong base (NaOEt, LDA), high temperatureGood for 2-alkenylindoles not easily made by other methods. wikipedia.orgHarsh conditions, limited functional group tolerance, precursor synthesis can be complex. wikipedia.org
Hemetsberger-Knittel Substituted benzaldehyde, azidoacetate esterBase-mediated condensation, then thermal decompositionDirectly yields indole-2-carboxylates. wikipedia.orgAzide precursors can be unstable; yields can be variable. wikipedia.orgpharm.or.jp

Regioselective Introduction of the 6-Benzyloxy Moiety

Protecting groups are essential tools in complex organic synthesis to temporarily mask a reactive functional group, allowing a reaction to occur at another site on the molecule. jocpr.com In the context of synthesizing this compound, protecting groups are particularly relevant for the indole nitrogen.

If the synthetic strategy involves reactions that are incompatible with the N-H bond of the indole, or if selective substitution at other positions is required, the nitrogen must be protected.

N-Protection: Common protecting groups for the indole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. For example, if the benzyloxy group were to be introduced after the indole formation from a 6-hydroxyindole precursor, the nitrogen would first be protected to prevent N-benzylation, directing the benzyl (B1604629) group to the hydroxyl moiety.

Orthogonal Strategies: In more complex syntheses, orthogonal protecting groups are used. These are groups that can be removed under different conditions without affecting each other. jocpr.com For example, a Boc group (removed with acid) could be used on the nitrogen while the final product's ester is a benzyl ester (removed by hydrogenolysis), allowing for selective deprotection at different stages.

Table 2: Common Protecting Groups for Indole Nitrogen

Protecting GroupAbbreviationIntroduction ConditionsCleavage Conditions
tert-ButyloxycarbonylBoc(Boc)₂O, DMAPStrong acid (e.g., TFA)
BenzenesulfonylBsBenzenesulfonyl chloride, baseReductive (e.g., Mg/MeOH) or basic hydrolysis
p-ToluenesulfonylTsTosyl chloride, baseStrong base (e.g., NaOH, KOH)
AllyloxycarbonylAlocAllyl chloroformate, basePd(0) catalyst nih.gov

Phenolic Ether Formation Methodologies

The introduction of the benzyloxy group at the 6-position of the indole ring is a crucial step that typically precedes other functionalizations. This is achieved by converting the corresponding 6-hydroxyindole derivative into a phenolic ether. The most common and effective method for this transformation is the Williamson ether synthesis. wikipedia.org

This reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. The phenoxide then reacts with an alkyl halide, in this case, a benzyl halide, via a nucleophilic substitution reaction to form the benzyl ether. wikipedia.org Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone. The choice of benzyl bromide or benzyl chloride as the benzylating agent is typical. For instance, a 6-hydroxyl indole analog can be effectively reacted with benzyl bromide in the presence of K₂CO₃ in DMF to yield the desired 6-benzyloxy derivative. nih.gov

Table 1: Conditions for Phenolic Ether Formation
PrecursorReagentsSolventTypical Conditions
6-Hydroxyindole derivativeBenzyl bromide, K₂CO₃DMFRoom Temperature, 2h nih.gov
6-Hydroxyindole derivativeBenzyl chloride, NaHTHF/DMF0 °C to Room Temperature

Installation of the 1-Ethyl Group on the Indole Nitrogen

Following the protection of the 6-hydroxy group, the next key modification is the introduction of an ethyl group at the N-1 position of the indole ring.

N-Alkylation Strategies and Optimization

The N-alkylation of indoles is a fundamental transformation. Traditional methods involve a two-step protocol: the deprotonation of the indole nitrogen using a stoichiometric amount of a strong base, followed by reaction with an electrophilic ethylating agent. google.com Strong bases such as sodium hydride (NaH) are commonly used to generate the indole anion, which then acts as a potent nucleophile. youtube.com This anion readily reacts with ethyl iodide or diethyl sulfate (B86663) in an SN2 reaction to furnish the N-ethylated product. youtube.com

Optimization of this reaction involves careful selection of the base, solvent, and ethylating agent to maximize yield and minimize side reactions, such as C-alkylation. The use of polar aprotic solvents like DMF or tetrahydrofuran (B95107) (THF) is standard as they effectively solvate the cation of the base without interfering with the nucleophile.

Table 2: Comparison of N-Alkylation Strategies
BaseEthylating AgentSolventKey Features
Sodium Hydride (NaH)Ethyl Iodide (EtI)DMF, THFClassic, high-yielding method requiring stoichiometric base. youtube.com
Potassium Carbonate (K₂CO₃)Diethyl Sulfate (Et₂SO₄)Acetone, DMFMilder conditions, often used for substrates with sensitive functional groups.
Potassium tert-butoxide (t-BuOK)Ethyl Bromide (EtBr)THFStrong base, effective for less reactive indoles.

Catalytic Approaches for N-Functionalization

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical catalytic methods for N-alkylation. These approaches avoid the need for stoichiometric amounts of strong bases and often proceed under milder conditions. Both organocatalytic and organometallic strategies have been developed for the N-functionalization of indoles. mdpi.com

For example, methods using a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with less hazardous alkylating agents such as dialkyl carbonates have proven effective. google.com Transition metal catalysis, particularly with copper, has also emerged as a powerful tool. Copper-catalyzed methods can facilitate the N-alkylation of indoles, although there is an intrinsic preference for alkylation at the C3 position which must be overcome. nih.gov The development of specific ligand-catalyst systems is crucial for controlling the regioselectivity between N- and C-alkylation. nih.gov

Functionalization and Derivatization of the 2-Carboxylic Acid Group

The carboxylic acid group at the C-2 position is a versatile handle for further molecular elaboration through a variety of transformations.

Esterification and Amidation Reactions

The conversion of the indole-2-carboxylic acid to its corresponding esters and amides is a common derivatization strategy.

Esterification can be achieved under acidic conditions, for example, by refluxing the carboxylic acid in an alcohol like ethanol (B145695) with a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄). rsc.orgorgsyn.org

Amidation reactions are frequently employed to link the indole scaffold to amines, including amino acids and their derivatives. arkat-usa.org These reactions typically require the activation of the carboxylic acid. Standard peptide coupling reagents are highly effective for this purpose. A widely used method involves the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA). nih.gov This combination generates a highly reactive intermediate that readily couples with an amine to form the stable amide bond.

Table 3: Reagents for Amide Bond Formation
Coupling Reagent(s)AdditiveBaseSolvent
EDC·HClHOBtDIPEACH₂Cl₂, DMF nih.gov
DCC (N,N'-Dicyclohexylcarbodiimide)HOBtEt₃NCH₂Cl₂
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-DIPEADMF

Decarboxylative Transformations

Decarboxylation, the removal of the C-2 carboxylic acid group, is a key transformation for accessing 2-unsubstituted indoles. This reaction is often challenging and typically requires harsh conditions, such as heating the substrate to high temperatures (often above its melting point) in a high-boiling solvent like quinoline (B57606). acs.orgresearchgate.net

The efficiency of this process can be significantly improved by the use of catalysts, most notably copper salts. cdnsciencepub.com Heating an indole-2-carboxylic acid in quinoline in the presence of copper chromite or copper(I) oxide is a classic and effective method for promoting decarboxylation. cdnsciencepub.comcombichemistry.com The mechanism is believed to involve the formation of a copper carboxylate intermediate which facilitates the extrusion of carbon dioxide. cdnsciencepub.com More recent advancements include copper-catalyzed decarboxylative cross-coupling reactions, where the carboxylate is not just removed but replaced by another functional group, such as an aryl group, in the same pot. organic-chemistry.org

Table 4: Conditions for Decarboxylation of Indole-2-Carboxylic Acids
MethodCatalyst/ReagentSolventConditions
ThermalNoneQuinolineHigh Temperature (Reflux) acs.org
CatalyticCopper ChromiteQuinolineHigh Temperature cdnsciencepub.com
CatalyticCu₂ONMP160 °C organic-chemistry.org
Microwave-assistedNoneQuinolineMicrowave Irradiation, ~12 min acs.org

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of this compound can be approached through various advanced methodologies that offer improvements in efficiency, selectivity, and environmental impact over classical methods. These techniques are at the forefront of modern organic synthesis and are increasingly applied to the preparation of complex heterocyclic compounds, including indole derivatives.

Transition-Metal Catalysis in Indole Synthesis

Transition-metal catalysis has become an indispensable tool for the synthesis of indoles, providing highly efficient and selective routes to this important heterocyclic core. arabjchem.orgresearchgate.net These methods often proceed under milder conditions and with greater functional group tolerance than traditional named reactions for indole synthesis. mdpi.com Palladium, rhodium, cobalt, and other transition metals are widely employed to facilitate the formation of the indole ring through various mechanistic pathways, including cross-coupling reactions, cycloadditions, and oxidative cyclizations. arabjchem.orgmdpi.com

Palladium-catalyzed reactions are particularly prominent in indole synthesis. mdpi.com Strategies such as the Larock indole synthesis, which involves the palladium-catalyzed annulation of alkynes with o-haloanilines, and various C-H activation/functionalization reactions have been extensively developed. arabjchem.org For instance, the synthesis of polysubstituted indoles can be achieved through palladium-catalyzed cascade processes. tandfonline.com These reactions can form multiple carbon-carbon and carbon-nitrogen bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. mdpi.com

Rhodium and cobalt catalysts have also emerged as powerful alternatives for indole synthesis. mdpi.com For example, rhodium(III)-catalyzed C-H bond functionalization provides an eco-friendly route to indoles from anilides and alkynes. tandfonline.com Cobalt-catalyzed methods, such as the cross-dehydrogenative coupling of ortho-alkenylanilines, offer efficient pathways to the indole nucleus. mdpi.com

The application of these catalytic systems to the synthesis of a specifically substituted indole like this compound would involve the selection of appropriately functionalized precursors. For example, a palladium-catalyzed cyclization could be envisioned starting from a substituted aniline and an alkyne bearing the necessary benzyloxy and eventual carboxylic acid functionalities. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity.

Table 1: Examples of Transition-Metal Catalyzed Reactions for Indole Synthesis

Catalyst SystemReaction TypeStarting MaterialsKey Advantages
Palladium(0) or Palladium(II)Cross-Coupling/Annulationo-haloanilines and alkynesHigh functional group tolerance, structural diversity. mdpi.com
Rhodium(III)C-H Activation/AnnulationAnilides and alkynesEnvironmentally friendly, atom economical. tandfonline.com
Cobalt(II) or Cobalt(III)Cross-Dehydrogenative Couplingo-alkenylanilinesEfficient C-N bond formation. mdpi.com
Copper(I) or Copper(II)Cyclizationo-alkynylanilinesCan be performed in aqueous media. organic-chemistry.org

Flow Chemistry and Continuous Processing for Scalability

Flow chemistry, or continuous processing, has gained significant traction as a technology for the synthesis of fine chemicals and pharmaceuticals, including indole derivatives. nih.govresearchgate.net This methodology offers numerous advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. nih.govlabmanager.com These benefits are particularly relevant for the industrial production of compounds like this compound.

The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to continuous flow conditions. nih.gov By pumping a mixture of a ketone and an arylhydrazine through a heated coil reactor, often under high temperature and pressure, the desired indole can be produced in significantly reduced reaction times and with high productivity. nih.gov For instance, the synthesis of tetrahydrocarbazole from cyclohexanone (B45756) and phenylhydrazine has been demonstrated with a residence time of approximately 3 minutes, yielding the product in 96% yield. nih.gov This approach minimizes the formation of side products often encountered in batch syntheses. nih.gov

Multistep syntheses of complex heterocyclic systems can also be streamlined using sequential flow processes. nih.govuc.pt This involves connecting multiple reactor units in series, where the output of one reactor becomes the input for the next, eliminating the need for intermediate workup and purification steps. nih.gov Such integrated systems are highly efficient and can be automated for continuous production. nih.gov A research group at Nagoya University developed an ultrafast microflow synthesis method for indole derivatives, highlighting the potential for rapid and efficient production. labmanager.com

The synthesis of this compound in a flow system could be envisioned as a multistep sequence, potentially starting from the formation of a key intermediate via a flow-adapted classical reaction, followed by further functionalization in subsequent flow reactors. The precise control afforded by flow chemistry would be beneficial for optimizing the yield and purity of the final product.

Microwave-Assisted and Photochemical Synthesis Routes

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical transformations, including the synthesis of indoles. tandfonline.comtandfonline.comnih.gov Microwave irradiation can lead to rapid heating of the reaction mixture, resulting in dramatic reductions in reaction times, often from hours to minutes. tandfonline.comtandfonline.com This technique can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net

The synthesis of indole-2-carboxylic acid esters has been successfully achieved using microwave irradiation. researchgate.netscielo.br For example, the condensation of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid under controlled microwave irradiation (100 W at 50 °C) has been reported to give excellent yields of the desired products. researchgate.netscielo.br This method offers several advantages, including high product yields, short conversion times, mild reaction conditions, and easy workup procedures. scielo.br Many classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, have been adapted to microwave conditions, enhancing their efficiency. nih.gov

Photochemical Synthesis

Photochemical methods offer unique pathways for the construction of chemical bonds and the synthesis of complex molecules, including indoles. nih.govacs.org These reactions are initiated by the absorption of light, often proceeding under mild conditions and enabling transformations that are not readily accessible through thermal methods.

One photochemical approach to indole synthesis involves the photoinduced generation of nitrenes and their subsequent C-H insertion reactions. rsc.org Functionalized indoles can be prepared from o-iodoanilines and stannylated alkenes via a Stille coupling, followed by azidation and photochemical nitrene generation, which leads to the formation of the indole ring. rsc.org Another strategy is the direct C2-H alkylation of indoles using light-driven, metal-free protocols. nih.gov This can be achieved through the photochemical activity of halogen-bonded complexes. nih.gov Furthermore, a photochemical preparation of indoles has been developed as an illustrative experiment in organic chemistry, showcasing the synthetic advantages of photochemistry. acs.org The direct photo-induced reductive Heck cyclization of indoles has also been employed for the efficient preparation of polycyclic indolinyl compounds. nih.gov

The application of these techniques to the synthesis of this compound would require precursors with appropriate chromophores to absorb light or functionalities amenable to microwave heating.

Solvent-Free and Aqueous Reaction Conditions

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of volatile organic solvents. beilstein-journals.orgresearchgate.net Solvent-free reactions and reactions conducted in water are highly desirable from an environmental and economic perspective. researchgate.netrsc.org

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions can be promoted by various means, including mechanical grinding (mechanochemistry), heating, or catalysis. nih.govbrieflands.com The Fischer indole synthesis has been successfully performed under solvent-free conditions, for example, by using a marine sponge/H3PO4 mixture as a catalyst for the indolization of phenylhydrazones. brieflands.com Another example is the synthesis of bis(indolyl)methanes from indoles and aldehydes under solvent-free conditions using nano-TiO2 as a catalyst. beilstein-journals.org These methods often lead to high yields in short reaction times and simplify product isolation. beilstein-journals.org A mechanochemical protocol for the Fischer indolisation using oxalic acid and dimethylurea has also been developed as an environmentally friendly alternative. rsc.org

Aqueous Reaction Conditions

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While many organic reactions are traditionally carried out in anhydrous organic solvents, an increasing number of methodologies for indole synthesis in aqueous media have been developed. researchgate.net These can involve the use of water-tolerant catalysts, surfactants to create micelles that mimic an organic environment, or co-solvents. researchgate.net For instance, the Michael addition of indoles to electron-deficient olefins has been efficiently catalyzed by a sulfonic-acid-functionalized ionic liquid at room temperature under solvent-free conditions, which can also be extended to aqueous systems. cdnsciencepub.com The Fischer indole synthesis has also been adapted to aqueous conditions, often with the aid of a catalyst. rsc.org

The synthesis of this compound using these green approaches would contribute to a more sustainable manufacturing process. The feasibility of such methods would depend on the solubility and stability of the reactants and intermediates under the chosen conditions.

Table 2: Green Chemistry Approaches in Indole Synthesis

ApproachSpecific MethodKey Features
Solvent-Free Mechanochemical Fischer Indole SynthesisEnvironmentally friendly, uses solid catalysts/reagents. rsc.org
Nano-TiO2 catalyzed synthesis of bis(indolyl)methanesReusable catalyst, rapid reaction. beilstein-journals.org
Aqueous Media Fischer Indole Synthesis with water-tolerant catalystsReduces reliance on volatile organic solvents. researchgate.netrsc.org
Michael addition of indoles in waterMild conditions, environmentally benign. cdnsciencepub.com

Exploration of Biological Activities and Molecular Interactions in in Vitro Systems

Investigation of Enzymatic Inhibition Potential of 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid

The potential for this compound to act as an enzyme inhibitor has been a subject of scientific interest. The indole-2-carboxylic acid scaffold is recognized as a versatile template in medicinal chemistry for targeting various enzymes. However, the specific inhibitory profile is highly dependent on the substitutions on the indole (B1671886) ring system.

Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition Studies

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tryptophan metabolism and are significant targets in immunotherapy, particularly in oncology. Following a comprehensive review of published scientific literature, no specific in vitro inhibitory data (such as IC₅₀ or Kᵢ values) was found for this compound against either IDO1 or TDO enzymes.

HIV-1 Integrase Strand Transfer Inhibition Assays

HIV-1 integrase is a vital enzyme for viral replication, making it a key target for antiretroviral therapies. The indole-2-carboxylic acid structure has been explored as a scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). A diligent search of scientific databases and literature did not yield specific experimental data on the inhibitory activity of this compound in HIV-1 integrase strand transfer assays.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Profiling

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its inhibition is a validated strategy in cancer therapy. While various heterocyclic compounds, including some indole derivatives, have been investigated as EGFR inhibitors, there is no publicly available data from in vitro kinase assays detailing the specific inhibitory profile of this compound against EGFR.

Other Relevant Enzyme Targets (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation and is the target of nonsteroidal anti-inflammatory drugs (NSAIDs). The potential for indole-containing molecules to inhibit COX-2 has been explored. However, specific studies quantifying the in vitro inhibitory effect of this compound on COX-2 activity are not available in the current body of scientific literature.

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is fundamental to their pharmacological activity. The specific substitution pattern on the indole core of this compound dictates its potential to bind to and modulate various receptors.

Affinity Profiling against Select Receptors

An extensive search for data regarding the binding affinity (such as Kᵢ or Kₐ values) of this compound for a range of biological receptors was conducted. This search did not uncover any specific in vitro receptor binding profiles or modulation studies for this particular compound.

Allosteric Modulation Investigations

While direct studies on the allosteric modulation properties of this compound are not extensively documented, the broader class of indole-2-carboxamides has been identified as a significant source of allosteric modulators, particularly for the cannabinoid CB1 receptor. nih.gov Allosteric modulators offer a sophisticated mechanism of action by binding to a site on a receptor distinct from the primary (orthosteric) site, thereby altering the receptor's affinity and/or efficacy for its endogenous ligand. nih.gov This can lead to more nuanced pharmacological effects compared to direct agonists or antagonists. nih.gov

Research into related indole-2-carboxamide analogs has shown that modifications to the indole ring are crucial for both binding affinity to the allosteric site and the degree of cooperativity with the orthosteric ligand. nih.gov For instance, studies on compounds like 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) have established that the indole scaffold is a viable template for developing CB1 allosteric modulators. nih.gov Key structural features that influence this activity include substituents at the C3 and C5 positions of the indole ring, as well as the nature of the amide side chain. nih.gov The presence of the 6-(benzyloxy) group in the target compound introduces a bulky, electron-donating substituent that could significantly influence its interaction with allosteric binding pockets, though specific investigations are required to confirm this potential.

Cellular Assay Development for Phenotypic Screening (Non-Clinical)

Antiproliferative Activity in In Vitro Cancer Cell Lines

The indole nucleus is a privileged scaffold in the development of anticancer agents, present in natural alkaloids like vincristine (B1662923) and vinblastine. nih.gov Derivatives of indole-2-carboxylic acid and the closely related indole-6-carboxylic acid have demonstrated significant antiproliferative activity against a variety of cancer cell lines. nih.govnih.gov

Studies on indole-6-carboxylic acid derivatives have shown cytotoxicity against human colorectal carcinoma (HCT-116, HT-29), cervical cancer (HeLa), and lung cancer (A549) cell lines. nih.govresearchgate.net For example, certain hydrazone and oxadiazole derivatives of indole-6-carboxylic acid have been synthesized and found to target key receptors in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). nih.gov The antiproliferative effect is often linked to the induction of apoptosis and cell cycle arrest, typically in the G2/M phase. researchgate.net

Compound ClassCell LineActivity (IC₅₀)Reference
Indole-aryl amide derivativeHT29 (Colon)2.61 µM nih.gov
Indole-aryl amide derivativePC3 (Prostate)0.39 µM nih.gov
Indole-aryl amide derivativeHeLa (Cervical)5.64 µM nih.gov
Indole-aryl amide derivativeMCF7 (Breast)0.84 µM nih.gov
Indole-6-carboxylic acid derivativeA549 (Lung)45.5 µg/mL researchgate.net
Indole-6-carboxylic acid derivativeHUVEC (Endothelial)76.3 µg/mL researchgate.net

Antimicrobial Activity Against Bacterial and Fungal Strains

Indole derivatives are known for their broad-spectrum antimicrobial properties. nih.gov Specifically, derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their activity against various bacterial and fungal pathogens. fabad.org.tr

In the realm of antifungal activity, a structurally similar compound, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has shown promising efficacy against Candida albicans and Aspergillus niger. nih.govnih.gov This suggests that substitution at the 6-position of the indole ring with an oxygen-linked group is favorable for antifungal action. The benzyloxy group in the title compound, being larger than a methoxy (B1213986) group, may offer different steric and electronic properties that could enhance or modify this activity. Amide derivatives of indole-2-carboxylic acid have also demonstrated notable activity against Candida species, with MIC values as low as 8 µg/mL against C. albicans for some derivatives. fabad.org.tr

Regarding antibacterial activity, various indole derivatives have been found to be effective. fabad.org.tr For instance, certain substituted pyrazino[1,2-a]indoles exhibit activity against pathogenic strains of Staphylococcus aureus. fabad.org.tr While comprehensive screening of this compound against a wide panel of bacteria is needed, the established activity of the indole-2-carboxylic acid core suggests potential in this area.

Compound/DerivativeFungal StrainActivity (MIC)Bacterial StrainActivity (MIC)Reference
Indole-2-carboxamideCandida albicans8 µg/mLEnterococcus faecalis- fabad.org.tr
Indole-2-carboxamideCandida parapsilosis64 µg/mL-- fabad.org.tr
6-methoxy-1H-indole-2-carboxylic acidCandida albicansPotent Activity-- nih.govnih.gov
6-methoxy-1H-indole-2-carboxylic acidAspergillus nigerPotent Activity-- nih.gov

Anti-inflammatory Effects in Cellular Models

The anti-inflammatory potential of indole derivatives has been linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX). nih.govnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. nih.gov

In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages or neutrophils, anti-inflammatory compounds can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.netresearchgate.net Studies on various natural and synthetic compounds have demonstrated that they can exert these effects by inhibiting signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. researchgate.net The evaluation of this compound in such cellular models would be a critical step in characterizing its potential as an anti-inflammatory agent. The ability of related structures to modulate these pathways suggests that it may also possess such properties. nih.gov

Antioxidant Activity Assessment in Cell-Free and Cellular Systems

The antioxidant properties of chemical compounds are often evaluated using cell-free assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric ion reducing antioxidant power (FRAP) assay. researchgate.netnih.gov The antioxidant capacity of phenolic compounds, which share structural motifs with the indole nucleus, is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net

The structure of this compound contains an indole nitrogen and a carboxylic acid group, both of which can influence antioxidant activity. The N-H of the indole ring is a known hydrogen donor. Structure-activity relationship studies of phenolic acids have shown that the carboxylic acid group and other substituents on the aromatic ring significantly impact antioxidant potential. researchgate.netnih.gov For instance, the presence of electron-donating groups generally enhances antioxidant activity. nih.gov While the benzyloxy group is not a direct hydrogen donor like a hydroxyl group, its electronic influence on the indole ring could modulate the radical scavenging capacity of the N-H group. Studies on related indole-6-carboxylic acid derivatives have demonstrated free radical scavenging activity, with one compound showing an IC₅₀ of 27.8 µg/ml in the DPPH assay. researchgate.net

AssayCompound ClassActivity (IC₅₀)Reference
DPPH Radical ScavengingIndole-6-carboxylic acid derivative27.8 µg/mL researchgate.net
DPPH Radical ScavengingN-benzyl-1H-indole-2-carboxamideActive (2-7% scavenging) fabad.org.tr
Metal ChelatingIndole-2-carboxylic acid derivativesMore potent than EDTA fabad.org.tr

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activities of indole-2-carboxylic acid derivatives are highly dependent on the nature and position of substituents on the indole ring and the carboxylic acid moiety.

Position 1 (N-alkylation): The presence of the ethyl group at the N-1 position removes the hydrogen-donating capability of the indole nitrogen. This modification can influence the molecule's polarity, membrane permeability, and interactions with target proteins. In many cases, N-alkylation is explored to optimize pharmacokinetic properties.

Position 2 (Carboxylic Acid): The carboxylic acid group is a key functional handle. It is often esterified or converted to an amide to modulate activity. For example, in the context of antiproliferative agents, converting the carboxylic acid to various amides or hydrazones has led to potent EGFR and VEGFR-2 inhibitors. nih.gov This functional group is also critical for the antioxidant and metal-chelating properties observed in some derivatives. fabad.org.tr

Position 6 (Benzyloxy Group): Substitution at the 6-position of the indole ring is less common than at the 5 or 7 positions but has shown to be important for biological activity. As seen with the antifungal 6-methoxy-1H-indole-2-carboxylic acid, an alkoxy group at this position is favorable. nih.gov The benzyloxy group is significantly larger and more lipophilic than a methoxy group, which would be expected to lead to different binding interactions and potentially enhanced potency or altered selectivity for biological targets. The aryl ring of the benzyloxy group can engage in π-π stacking or hydrophobic interactions within a binding site, which is a common feature in potent enzyme inhibitors.

Systematic Variations at Indole C1, C2, C6, and Benzyloxy Moiety

The indole nucleus serves as a versatile scaffold, and modifications at several key positions have been explored to optimize biological activity.

Indole C1 Position: The substitution at the N1 position of the indole ring is a critical determinant of the molecule's interaction with its biological targets. While the parent compound features an ethyl group, studies on related indole-2-carboxylic acid derivatives have shown that varying the alkyl or arylalkyl substituent at this position can significantly modulate potency. For instance, in series of related compounds, the introduction of larger groups such as benzyl (B1604629) has been shown to influence activity, suggesting that the N1 position interacts with a specific hydrophobic pocket within the target's binding site. nih.govnih.gov The ethyl group in the target compound likely provides a balance of lipophilicity and steric bulk that is favorable for activity.

Indole C2 Position: The carboxylic acid at the C2 position is a cornerstone of activity for many indole-2-carboxylic acid derivatives, particularly those targeting metalloenzymes. This functional group is often essential for chelating divalent metal ions, such as Mg2+, within the active site of enzymes like HIV-1 integrase. researchgate.netnih.gov This interaction anchors the inhibitor to the catalytic core of the enzyme. Modifications or replacement of this carboxylate group typically lead to a dramatic loss of inhibitory activity, underscoring its critical role in the primary binding mechanism.

Indole C6 Position: The C6 position is a key site for modification to enhance secondary interactions with the biological target. The benzyloxy group of the parent compound provides a significant hydrophobic and aromatic substituent that can engage in π-π stacking or van der Waals interactions with amino acid residues or DNA bases in the vicinity of the active site. researchgate.netmdpi.com Studies on analogous series where the C6 position is modified with various substituted anilines or other aromatic systems have demonstrated that these interactions are crucial for achieving high potency. For example, the introduction of halogenated benzene (B151609) rings at C6 has been shown to improve activity against HIV-1 integrase by forming favorable π-π stacking interactions. researchgate.netmdpi.com

Benzyloxy Moiety: The benzyloxy group itself offers further opportunities for optimization. Variations on the phenyl ring of the benzyl group can fine-tune the electronic and steric properties of the molecule, leading to improved binding affinity.

The following table illustrates the impact of substitutions at various positions on the indole core in analogous series of indole-2-carboxylic acid derivatives, highlighting the general principles of the structure-activity relationship.

Compound Series Variation General Impact on In Vitro Activity
Indole-2-Carboxylic Acids N1-Alkylation (e.g., Methyl, Ethyl, Benzyl)Modulates binding affinity, likely through interaction with hydrophobic pockets.
Indole-2-Carboxylic Acids C6-Aryl/Heteroaryl SubstitutionsCan significantly increase potency through π-π stacking and other non-covalent interactions.
Indole-2-Carboxylic Acids C2-Ester or Amide AnalogsGenerally results in a significant loss of activity for metalloenzyme targets, confirming the key role of the carboxylic acid.

Impact of Aromatic Substitutions on Biological Efficacy

Aromatic substitutions, both on the indole ring itself and on appended moieties like the C6-benzyloxy group, play a pivotal role in determining biological efficacy. These substitutions can influence the electronic properties, conformation, and potential for intermolecular interactions of the inhibitor.

Similarly, substitutions on the phenyl ring of the C6-benzyloxy group in the target compound would be expected to modulate activity. Electron-donating or electron-withdrawing groups could alter the electronic landscape of the ring and its ability to participate in stacking interactions. Furthermore, the position of these substituents (ortho, meta, or para) would dictate the steric profile and could be used to probe the topology of the binding pocket.

The table below summarizes the effects of aromatic substitutions on the activity of analogous indole-2-carboxylic acid derivatives.

Compound Analog Aromatic Substitution Target Observed Effect on IC50
C6-(4-Fluorophenylamino)-Indole-2-Carboxylic Acid4-Fluoro on phenylaminoHIV-1 IntegraseIncreased potency compared to unsubstituted phenylamino.
C6-(2,4-Difluorophenylamino)-Indole-2-Carboxylic Acid2,4-Difluoro on phenylaminoHIV-1 IntegraseFurther enhancement of inhibitory activity.
C6-(4-Methoxyphenylamino)-Indole-2-Carboxylic Acid4-Methoxy on phenylaminoHIV-1 IntegraseMaintained or slightly decreased activity, suggesting electronic and steric effects are finely balanced.

Role of the Carboxylic Acid Functionality in Target Engagement

The carboxylic acid at the C2 position is a recurring motif in many biologically active indole derivatives and is frequently indispensable for their mechanism of action. nih.gov In the context of enzyme inhibition, particularly for metalloenzymes like HIV-1 integrase, this group acts as a critical metal-binding pharmacophore. researchgate.net The carboxylate anion can form a bidentate chelate with two magnesium ions (Mg2+) in the enzyme's active site. This chelation is a hallmark of integrase strand transfer inhibitors and is essential for disrupting the catalytic process of viral DNA integration. researchgate.netmdpi.com

The binding conformation analyses of related indole-2-carboxylic acid derivatives consistently show the indole core and the C2-carboxyl group forming a chelating triad (B1167595) with the two metal ions. researchgate.netnih.gov The removal or esterification of this carboxylic acid group almost invariably leads to a profound loss of inhibitory potency, confirming its central role in anchoring the molecule to the enzyme's catalytic machinery. This establishes the C2-carboxylic acid as a non-negotiable feature for this specific mode of target engagement.

Pharmacophore Identification and Mapping

Based on the structure-activity relationship data from analogous compounds, a general pharmacophore model for this class of inhibitors can be proposed. This model comprises several key features essential for potent biological activity.

Metal Chelating Group: A crucial feature is the presence of a group capable of chelating divalent metal ions, perfectly fulfilled by the C2-carboxylic acid. This group is responsible for the primary interaction with the catalytic core of target enzymes like integrase.

Hydrophobic Core: The indole ring itself serves as a central hydrophobic scaffold that correctly orients the other functional groups for optimal interaction with the binding site.

Hydrophobic/Aromatic Region 1 (N1-substituent): A region extending from the N1 position that can accommodate alkyl or arylalkyl groups, suggesting an interaction with a hydrophobic pocket.

This pharmacophore model highlights the necessity of a specific spatial arrangement of these features for effective target engagement. The indole scaffold acts as the rigid core that presents the metal-chelating group and the hydrophobic/aromatic substituents in the correct orientation to interact simultaneously with different sub-pockets of the enzyme's active site.

Mechanistic Investigations of Biological Activity Molecular and Sub Cellular Level

Molecular Docking Simulations to Predict Binding Modes

To understand the potential therapeutic targets of 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid, molecular docking simulations would be necessary. These computational studies predict how the compound might bind to the active site of various proteins.

Ligand-Protein Interaction Analysis (Hydrogen Bonding, Hydrophobic, π-π Stacking)

Following docking simulations, a detailed analysis of the interactions between the compound and the protein's amino acid residues would be performed. This would identify key binding interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex.

Conformational Analysis of Ligand in Binding Site

This analysis would focus on the three-dimensional shape (conformation) that this compound adopts when bound to a protein. Understanding this bound conformation is essential for designing more potent and selective derivatives.

Enzyme Kinetic Studies and Inhibition Mechanism Elucidation

If molecular docking suggests that the compound targets an enzyme, kinetic studies would be the next step to experimentally validate this prediction and to understand how it affects the enzyme's activity.

Determination of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

Enzyme kinetic experiments would determine the type of inhibition exerted by the compound. This would clarify whether it competes with the natural substrate for the enzyme's active site (competitive), binds to a different site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).

Kinetic Parameters (Ki, IC50)

These studies would also quantify the compound's potency as an inhibitor. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity, while the Ki (inhibition constant) provides a more absolute measure of its binding affinity.

Cellular Pathway Modulation Studies (Excluding Clinical Implications)

To understand the broader biological effects of this compound, studies on its impact on cellular signaling pathways would be necessary. This research would investigate how the compound alters specific molecular cascades within cells, providing insights into its mechanism of action at a systems level, without making any claims about its potential use in treating diseases.

Without dedicated research in these areas, a scientifically accurate and detailed article on the mechanistic investigations of the biological activity of this compound cannot be generated.

Investigation of Apoptosis Induction Pathways

Research into indole-2-carboxylic acid derivatives has revealed their potential as inducers of apoptosis. nih.gov The proposed mechanism centers on the inhibition of Mcl-1, a key regulator of cell survival. nih.govacs.orgresearchgate.net Mcl-1 sequesters pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade. By inhibiting Mcl-1, indole-2-carboxylic acid derivatives can disrupt this interaction, leading to the release of pro-apoptotic factors and subsequent cell death.

Studies on related compounds have demonstrated the hallmarks of apoptosis in cancer cell lines upon treatment. For instance, in MCL-1-dependent cancer cells, these inhibitors have been shown to cause the release of cytochrome c from the mitochondria into the cytosol. researchgate.net This event is a critical step in the intrinsic apoptosis pathway, leading to the activation of caspases, a family of proteases that execute the apoptotic program. Evidence of caspase activation, mitochondrial membrane polarization, and the exposure of phosphatidylserine (B164497) on the outer cell membrane are further indicators of apoptosis induced by this class of compounds. researchgate.net

While direct studies on this compound are not extensively available in the reviewed literature, the consistent findings for structurally related indole-2-carboxylic acids strongly suggest a similar mechanism of action. The benzyloxy and ethyl substitutions on the indole (B1671886) ring are likely to modulate the binding affinity and selectivity for Mcl-1.

Compound TypeCell LineObserved EffectsReference
Indole-2-carboxylic acid benzylidene-hydrazidesT47D (Breast Cancer)Caspase activation, induction of apoptosis nih.gov
Tricyclic indole 2-carboxylic acid inhibitorsVariousPotent Mcl-1 inhibition, leading to apoptosis nih.gov
General Indole-2-carboxylic acidsH929 (Multiple Myeloma)Cytochrome c release, caspase-3/-7 activation researchgate.net

Impact on Cell Cycle Progression

The cellular impact of indole-2-carboxylic acid derivatives can also manifest as disruptions to the normal cell cycle progression. For certain analogues, such as indole-2-carboxylic acid benzylidene-hydrazides, treatment of cancer cells has been shown to lead to an arrest in the G2/M phase of the cell cycle. nih.gov This phase is a critical checkpoint for DNA integrity before the cell enters mitosis. An arrest at this stage can be a prelude to apoptosis, as the cell's internal quality control mechanisms may trigger cell death if DNA damage is detected or if the mitotic spindle is compromised.

The inhibition of tubulin polymerization has been identified as a potential primary mechanism of action for some of these compounds, which would directly impact the formation of the mitotic spindle and lead to a G2/M arrest. nih.gov It is important to note that specific data on the effect of this compound on cell cycle progression has not been detailed in the available literature.

Compound TypeCell LineEffect on Cell CycleReference
Indole-2-carboxylic acid benzylidene-hydrazidesT47D (Breast Cancer)G2/M phase arrest nih.gov

Signaling Pathway Interrogation (e.g., specific kinases, metabolic processes)

The primary signaling pathway interrogated for indole-2-carboxylic acid derivatives is their interaction with the Bcl-2 family of proteins, specifically the anti-apoptotic member Mcl-1. nih.govacs.orgresearchgate.net Mcl-1 is a crucial regulator of the intrinsic apoptotic pathway. Its overexpression in many cancers contributes to therapeutic resistance. The indole-2-carboxylic acid scaffold has been identified as a key pharmacophore for binding to the BH3-binding groove of Mcl-1, thereby inhibiting its function.

The binding of these small molecules to Mcl-1 disrupts the sequestration of pro-apoptotic proteins like Bak and Bax, allowing them to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. While other potential off-target effects on various kinases or metabolic processes cannot be entirely ruled out without specific investigation, the potent and selective inhibition of Mcl-1 appears to be the principal mechanism driving the biological activity of this class of compounds.

Biophysical Characterization of Target Engagement

The direct interaction between a small molecule inhibitor and its protein target can be quantitatively characterized using biophysical techniques. For compounds like this compound that are designed to bind to a specific target such as Mcl-1, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for elucidating the binding kinetics and thermodynamics. However, specific experimental data for this compound using these methods were not found in the reviewed literature. The following sections describe the principles of these techniques and the nature of the data they would provide.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a powerful, label-free optical technique used to measure the real-time binding interactions between molecules. In a typical SPR experiment to characterize the binding of an indole-2-carboxylic acid derivative to Mcl-1, the Mcl-1 protein would be immobilized on a sensor chip surface. A solution containing the compound of interest would then be flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This real-time monitoring allows for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated as the ratio of k_off to k_on. A lower K_D value indicates a higher binding affinity.

Table 3: Illustrative SPR Binding Kinetics Data for an Mcl-1 Inhibitor (Note: This table is a template and does not represent actual data for this compound as such data was not available.)

ParameterValueUnit
Association Rate (k_on)(Example: 1.5 x 10^5)M⁻¹s⁻¹
Dissociation Rate (k_off)(Example: 3.0 x 10⁻⁴)s⁻¹
Equilibrium Dissociation Constant (K_D)(Example: 2.0)nM

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry is a technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A, the inverse of K_D), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated.

In an ITC experiment, a solution of the ligand (the indole-2-carboxylic acid derivative) is titrated into a solution containing the protein (Mcl-1) in a sample cell. The heat released or absorbed upon each injection is measured. The resulting data is plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. Fitting this binding isotherm provides the thermodynamic parameters. This information is crucial for understanding the driving forces of the binding interaction, whether it is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in the ordering of the system).

Table 4: Illustrative ITC Thermodynamic Parameters for an Mcl-1 Inhibitor (Note: This table is a template and does not represent actual data for this compound as such data was not available.)

Thermodynamic ParameterValueUnit
Stoichiometry (n)(Example: 1.1)-
Binding Affinity (K_A)(Example: 5.0 x 10⁸)M⁻¹
Enthalpy Change (ΔH)(Example: -15.2)kcal/mol
Entropy Change (ΔS)(Example: -10.5)cal/mol·K
Gibbs Free Energy Change (ΔG)(Example: -12.1)kcal/mol

Theoretical and Computational Chemistry Studies of 6 Benzyloxy 1 Ethyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid. These computational methods provide insights into the molecule's electronic properties, optimized geometry, and potential for chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), would be utilized to determine its most stable three-dimensional conformation, known as geometry optimization. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Electronic properties such as dipole moment, polarizability, and molecular energies are also obtained from DFT calculations. These properties are crucial for understanding the molecule's behavior in various environments and its interaction with other molecules.

Table 1: Representative Theoretical Bond Lengths and Bond Angles for Indole-2-Carboxylic Acid Derivatives

Parameter Typical Calculated Value (Å or °)
C=O Bond Length ~1.21
C-O Bond Length ~1.35
N-C (indole) Bond Length ~1.38
C-C (indole) Bond Length ~1.40
O-C-O Bond Angle ~123°
C-N-C (indole) Bond Angle ~108°

Note: These are generalized values based on similar structures; specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (HOMO-LUMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack. The benzyloxy group, with its electron-rich aromatic ring, and the carboxylic acid group are expected to significantly influence the electronic distribution and, consequently, the shapes and energies of the frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative and positive electrostatic potential on the electron density surface.

For this compound, the MEP map would likely show the most negative potential (typically colored red) around the oxygen atoms of the carboxylic acid and the benzyloxy group, indicating these are the most probable sites for electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, making it susceptible to nucleophilic attack. The MEP map provides a visual representation of how the molecule will interact with other charged species, offering insights into its non-covalent interactions and potential binding modes with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Protein Interaction

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of this compound and its interactions with biological macromolecules, such as proteins.

Ligand-Protein Complex Stability and Dynamics

MD simulations can be used to model the interaction of this compound with a target protein. By placing the molecule (the ligand) in the binding site of a protein, the simulation can track the trajectory of all atoms in the system over a period of time. This allows for the assessment of the stability of the ligand-protein complex.

Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the binding pose, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding. The number and duration of hydrogen bonds and other non-covalent interactions between the ligand and the protein are also monitored to understand the key determinants of binding affinity.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To quantify the binding affinity of this compound to a protein target, binding free energy calculations are performed on the snapshots generated from MD simulations. Common methods include the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Table 2: Key Compound Names Mentioned

Compound Name
This compound

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.comjocpr.com For a series of analogs of this compound, QSAR models can elucidate the key structural features required for a specific biological activity, predict the activity of unsynthesized compounds, and guide the design of more potent molecules. jocpr.comresearchgate.net

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For derivatives of this compound, a wide range of descriptors would be calculated to capture the structural variations within the series and their potential influence on biological activity. These descriptors are typically categorized as 1D, 2D, or 3D, depending on the dimensionality of the molecular representation they are derived from.

Relevant descriptors for an indole-based scaffold could include:

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molar refractivity, polarizability (Apol), and dipole moment. researchgate.netnih.gov For instance, the lipophilicity of the substituents on the indole (B1671886) ring or the benzyloxy group could significantly impact cell permeability and target engagement.

Topological (2D) Descriptors: These are calculated from the 2D graph representation of the molecule and describe aspects like molecular size, shape, and branching. ijpsr.com Examples include molecular weight, number of hydrogen-bond donors/acceptors, and various topological indices that quantify molecular connectivity. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

The selection of descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the biological activity while being independent of each other. orientjchem.org

Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Derivatives

Descriptor ClassSpecific Descriptor ExamplePotential Relevance to Activity
Physicochemical LogP (Octanol-Water Partition Coefficient)Represents the hydrophobicity of the molecule, influencing membrane permeability and binding to hydrophobic pockets in a target protein.
Topological (2D) Number of Hydrogen Bond Donors (HBD)Quantifies the potential for forming hydrogen bonds with the biological target, a crucial interaction for binding affinity. nih.gov
Topological (2D) T_2_N_7 (Atom-centered fragment)An alignment-independent descriptor that can encode for specific structural motifs contributing to or detracting from activity. ijpsr.com
Quantum Chemical HOMO EnergyRelates to the molecule's electron-donating ability, which can be important for certain receptor-ligand interactions. nih.gov
Surface Property Negative Potential Surface AreaDescribes the portion of the molecular surface with a negative electrostatic potential, which is important for interactions with positively charged regions of a target. ijpsr.com

Model Development and Validation for Predictive Activity

Once a set of relevant descriptors has been calculated for a series of this compound derivatives with known biological activities (e.g., IC50 values), a mathematical model can be developed. nih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. orientjchem.org

The most common method for developing the QSAR equation is Multiple Linear Regression (MLR), which creates a linear relationship between the biological activity (the dependent variable) and the selected molecular descriptors (the independent variables). ijpsr.com Other methods like Partial Least Squares (PLS) are also used, especially when descriptors are inter-correlated. nih.govmdpi.com

A hypothetical QSAR model might look like: pIC50 = c0 + (c1 * LogP) - (c2 * HOMO) + (c3 * HBD) where pIC50 is the negative logarithm of the biological activity, and c0, c1, c2, c3 are regression coefficients determined by the statistical analysis.

The quality and predictive ability of the generated QSAR model must be rigorously validated using several statistical metrics: nih.gov

Coefficient of determination (r²): This measures the goodness of fit of the model to the training set data. A value close to 1 indicates a strong correlation. ijpsr.com

Cross-validated coefficient of determination (q²): This is typically calculated using the leave-one-out (LOO) method and assesses the model's internal predictivity and robustness. A high q² value (e.g., > 0.6) is desirable. ijpsr.com

Predictive r² (pred_r²): This metric evaluates the model's ability to predict the activity of the external test set compounds, providing a measure of its real-world predictive power. ijpsr.com

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model

Statistical ParameterValueInterpretation
(Coefficient of determination)0.938Indicates that approximately 94% of the variance in the biological activity of the training set is explained by the model. ijpsr.com
(Cross-validated r²)0.855A high value suggesting the model is robust and has good internal predictive capability. ijpsr.com
pred_r² (External validation r²)0.744A good value indicating the model can reliably predict the activity of new, untested compounds. ijpsr.com
F-test (Fischer's value)HighIndicates the statistical significance of the model, suggesting the relationship between descriptors and activity is not due to chance.

A validated QSAR model for this compound derivatives would be a powerful tool for virtually screening new proposed structures and prioritizing the synthesis of those with the highest predicted activity.

De Novo Ligand Design and Virtual Screening Approaches

Beyond analyzing existing compounds, computational chemistry offers powerful tools for designing novel molecules and screening vast virtual libraries to identify new potential drug candidates. For this compound, these approaches can explore new chemical space, moving beyond simple modifications of the existing scaffold.

Scaffold Hopping and Fragment-Based Drug Design Utilizing Indole Core

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core component in many biologically active molecules. mdpi.commdpi.com However, to discover novel intellectual property or overcome issues with an existing chemical series, it is often desirable to replace the core scaffold while retaining the key interactions necessary for biological activity. This process is known as scaffold hopping. acs.orgchimia.ch

Starting with the this compound structure, scaffold hopping algorithms could be employed to identify alternative heterocyclic systems that can present the key functional groups (e.g., the carboxylic acid, the benzyloxy group, and hydrophobic regions) in a similar spatial arrangement. nih.goveurekaselect.com This allows for the exploration of entirely new chemical classes that may possess improved properties. eurekaselect.com

Fragment-based drug design (FBDD) is another powerful de novo design strategy. acs.org This approach involves:

Deconstruction: The parent molecule, this compound, can be broken down into its constituent fragments (e.g., the indole core, the ethyl group, the benzyloxy moiety, the carboxylic acid).

Fragment Linking/Growing: Alternatively, a library of small molecular fragments can be computationally "grown" within the target's binding site or "linked" together to form novel molecules that fit the site's constraints. acs.org The indole core itself could be used as a starting fragment to build upon, exploring different substitution patterns and functional groups to optimize binding interactions.

Table 3: Potential Scaffold Hops for the Indole Core

Original ScaffoldPotential Replacement ScaffoldRationale for Hopping
Indole Benzofuran / BenzothiopheneThese scaffolds are isosteric replacements where the indole NH group is replaced by an oxygen or sulfur atom, respectively. nih.gov This can probe the importance of the hydrogen bond-donating capability of the NH group.
Indole IndazoleThis isomer of indole repositions one of the nitrogen atoms within the five-membered ring, potentially altering the hydrogen bonding vectors and electronic properties while maintaining a similar bicyclic aromatic core.
Indole IndolineSaturation of the 2,3-double bond in the indole ring creates a more flexible, three-dimensional scaffold, which could lead to different binding modes or improved physicochemical properties.
Indole Quinoline (B57606)This larger, fused aromatic system could be explored to occupy additional space within a binding pocket or establish different π-stacking interactions. chimia.ch

Pharmacophore-Based Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr For this compound, a ligand-based pharmacophore model can be generated based on its structure, or a structure-based model can be developed if the 3D structure of its biological target is known. dergipark.org.trproceedings.science

The key steps in this process include:

Feature Identification: The critical chemical features of the molecule are identified. For this compound, these would likely include a hydrogen bond acceptor (from the carboxylic acid's carbonyl oxygen), a hydrogen bond donor (from the carboxylic acid's hydroxyl group), aromatic rings (the indole and benzyl (B1604629) rings), and hydrophobic centroids. nih.gov

3D Arrangement: The spatial relationships (distances and angles) between these features are calculated to create a 3D query.

Virtual Screening: This 3D pharmacophore query is then used to rapidly screen large databases of millions of chemical compounds. The software searches for molecules in the database that contain the defined features in the correct 3D orientation.

This approach is highly effective for identifying structurally diverse compounds that are functionally similar to the original lead molecule, making it a powerful tool for discovering novel hits. dergipark.org.trnih.gov

Table 4: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Molecular MoietyPotential Role in Binding
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the carboxylic acidForms a hydrogen bond with a donor group (e.g., NH or OH) on the target protein.
Negative Ionizable Area Carboxylic acid groupCan form a key ionic interaction (salt bridge) with a positively charged residue (e.g., Lysine, Arginine) in the binding site.
Aromatic Ring (AR1) Indole bicyclic systemParticipates in π-π stacking or hydrophobic interactions with aromatic amino acid residues.
Aromatic Ring (AR2) Benzyl ring of the benzyloxy groupProvides an additional site for aromatic or hydrophobic interactions, potentially in a different sub-pocket.
Hydrophobic Centroid (HY) Ethyl group at the N1 positionOccupies a hydrophobic pocket, contributing to binding affinity through van der Waals forces.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation and purification of 6-(benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid from reaction mixtures and for the precise determination of its purity. The choice of technique is dictated by the physicochemical properties of the compound, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a critical step in its analysis.

A typical approach for this class of molecules involves reversed-phase HPLC, where a non-polar stationary phase is used in conjunction with a polar mobile phase. The benzyloxy and ethyl indole (B1671886) moieties confer a significant degree of hydrophobicity to the molecule, making it well-suited for retention on C18 or C8 columns.

Method development would systematically investigate several parameters to achieve optimal separation of the target compound from any impurities or starting materials:

Column Chemistry: Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) would be screened to find the one offering the best selectivity.

Mobile Phase Composition: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid to suppress the ionization of the carboxylic acid group) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile or methanol). This allows for the elution of compounds with a wide range of polarities.

pH of the Aqueous Phase: The retention of the carboxylic acid is highly dependent on the pH of the mobile phase. Maintaining a pH below the pKa of the carboxylic acid ensures it is in its protonated, less polar form, leading to better retention and sharper peaks.

Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution and analysis time.

Detection: A UV detector is commonly used, with the wavelength set to a value where the indole chromophore exhibits maximum absorbance (typically around 220 nm and 280 nm).

An illustrative data table for a hypothetical HPLC method development for this compound is presented below:

ParameterCondition 1Condition 2Condition 3 (Optimized)
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 50-95% B in 15 min50-95% B in 15 min60-90% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Temperature 30 °C30 °C35 °C
Detection UV at 254 nmUV at 254 nmUV at 280 nm
Retention Time 10.2 min11.5 min8.7 min
Purity 98.5%98.2%>99.0%

Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally sensitive molecules like carboxylic acids due to their high boiling points and tendency to decompose at elevated temperatures. However, GC can be employed for the analysis of this compound following a derivatization step.

Derivatization converts the non-volatile carboxylic acid into a more volatile and thermally stable ester derivative. A common derivatization agent is diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting methyl or trimethylsilyl ester is more amenable to GC analysis.

The primary applications of GC in this context would be for the detection of volatile impurities in the sample or for specialized analyses where GC offers superior resolution for certain classes of compounds. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. This technique utilizes the same principles as analytical HPLC but employs larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of the pure compound.

The method developed for analytical HPLC can be scaled up for preparative purposes. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed to yield the purified product.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of this compound. A combination of multi-dimensional NMR spectroscopy and high-resolution mass spectrometry provides a comprehensive picture of the compound's connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of the protons and carbons, two-dimensional (2D) NMR experiments are often necessary to assemble the complete molecular puzzle.

For this compound, a suite of 2D-NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity of protons on the ethyl group and within the aromatic rings of the indole and benzyl (B1604629) moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is invaluable for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, for example, linking the ethyl group to the indole nitrogen, the benzyloxy group to the C6 position of the indole, and the carboxylic acid to the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm stereochemical details and the spatial arrangement of the different parts of the molecule.

Solid-State NMR could be utilized to study the compound in its crystalline form, providing information about its conformation and packing in the solid state.

A hypothetical table of expected key HMBC correlations for this compound is presented below:

Proton (¹H)Correlated Carbons (¹³C)Structural Information
Ethyl-CH₂ C2, Indole-NConfirms N-ethylation
Benzyl-CH₂ C6-Indole, Benzyl-C1'Confirms O-benzylation at C6
H-7 (Indole) C5, C6, C8Confirms connectivity in the indole ring
H-5 (Indole) C4, C6, C7, C9Confirms connectivity in the indole ring
H-3 (Indole) C2, C4, C9Confirms connectivity in the indole ring

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm).

For this compound (molecular formula C₂₀H₁₉NO₃), HRMS would be used to confirm this composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, and it can be operated in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

The experimentally measured accurate mass is then compared with the calculated theoretical mass for the proposed elemental formula. A close match provides strong evidence for the correct molecular formula.

A data table illustrating the expected HRMS results is shown below:

IonCalculated Exact MassMeasured Exact MassMass Difference (ppm)Elemental Formula Confirmed
[M+H]⁺ 334.1438334.14410.9C₂₀H₂₀NO₃
[M-H]⁻ 332.1292332.1289-0.9C₂₀H₁₈NO₃

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint.

In the analysis of indole-2-carboxylic acid derivatives, IR spectroscopy is particularly effective for identifying the characteristic stretching vibrations of the carboxylic acid group. The O-H stretch of a carboxylic acid typically appears as a very broad absorption band in the region of 3500 to 2500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration gives rise to a strong absorption peak, the position of which is sensitive to the molecular environment. For saturated carboxylic acids, this peak is generally observed between 1730 and 1700 cm⁻¹, while for aromatic carboxylic acids, conjugation can lower this frequency to the 1710 to 1680 cm⁻¹ range. spectroscopyonline.com Another key feature is the C-O stretching vibration, which is typically found between 1320 and 1210 cm⁻¹. spectroscopyonline.com

For instance, in the IR spectrum of 1-pentyl-1H-indole-2-carboxylic acid, a related compound, the broad O-H stretch of the carboxylic acid is observed in the 3500-2500 cm⁻¹ range, and the C=O stretch is seen at 1684.1 cm⁻¹. mdpi.com The IR spectrum of 5-methoxy-1H-indole-2-carboxylic acid shows a sharp band at 3342 cm⁻¹ assigned to the N-H stretching vibration, and the C=O and C-O stretching vibrations were observed at 1695 and 1206 cm⁻¹, respectively, for one of its polymorphs. mdpi.com

The following table summarizes typical IR absorption frequencies for functional groups relevant to this compound, based on data from analogous compounds.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylic AcidO-H Stretch3500 - 2500 (broad) spectroscopyonline.com
CarbonylC=O Stretch1710 - 1680 (aromatic) spectroscopyonline.com
Carbon-OxygenC-O Stretch1320 - 1210 spectroscopyonline.com
IndoleN-H Stretch~3340 mdpi.com

X-ray Crystallography for Absolute Structure Determination and Co-Crystal Analysis

The first and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For indole derivatives, various crystallization techniques can be employed. A common method involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For example, X-ray quality crystals of ethyl 1H-indole-2-carboxylate were obtained by slow evaporation from a methanol solution. nih.gov

The choice of solvent is critical and often determined empirically. Factors such as the compound's solubility, the solvent's boiling point, and its ability to form hydrogen bonds can all influence crystal growth. Optimization of conditions such as temperature, concentration, and the presence of additives may be necessary to obtain crystals of sufficient size and quality for diffraction experiments.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the crystal structure.

The analysis of the diffraction data involves several steps. The unit cell parameters (the dimensions of the repeating unit in the crystal) and the crystal system are determined from the positions of the diffraction spots. The space group, which describes the symmetry of the crystal, is also identified. For instance, a polymorph of 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com

The intensities of the diffraction spots are then used to determine the electron density distribution within the unit cell, from which the positions of the individual atoms can be deduced. This process, known as structure solution and refinement, is typically performed using specialized software packages. The final refined structure provides a detailed picture of the molecule, including the conformation of the ethyl and benzyloxy groups and the geometry of the indole core in this compound.

The table below presents crystallographic data for a related compound, ethyl 1H-indole-2-carboxylate, to illustrate the type of information obtained from a single crystal X-ray diffraction study. researchgate.net

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)5.5622 nih.gov
b (Å)18.891 nih.gov
c (Å)9.6524 nih.gov
β (°)104.454 nih.gov

Applications in Chemical Biology and Material Science Research Excluding Clinical

Development as Chemical Probes for Biological Systems

The indole (B1671886) scaffold is a prominent feature in numerous biologically active molecules, making its derivatives, such as 6-(benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid, attractive candidates for the development of chemical probes. These probes are essential tools in chemical biology for the elucidation of complex biological processes. The utility of indole derivatives in this context is broad, with ongoing research into their potential as antioxidants and inhibitors for various enzymes. consensus.appeurjchem.com For instance, certain indole-2-carboxylic acid analogues have been synthesized and evaluated for their antioxidant properties. consensus.appeurjchem.com

The specific structure of this compound, featuring a benzyloxy group at the 6-position, an ethyl group at the 1-position, and a carboxylic acid at the 2-position, offers multiple points for modification. These positions can be functionalized with reporter groups, such as fluorophores or affinity tags, to facilitate the detection and isolation of their biological targets. The core indole ring system can be designed to interact with specific biological macromolecules, and by attaching a trackable moiety, researchers can monitor these interactions in real-time within a cellular environment.

Utilization as Scaffolds for Combinatorial Library Synthesis

The indole-2-carboxylic acid framework serves as a valuable scaffold in combinatorial chemistry for the generation of diverse libraries of small molecules. combichemistry.com The synthesis of indole-2-carboxylic esters has been a subject of interest in creating collections of compounds for high-throughput screening. combichemistry.com The structure of this compound is well-suited for this purpose due to its modifiable functional groups.

The carboxylic acid at the 2-position is a key handle for diversification. It can be readily converted into a variety of functional groups, such as amides, esters, and ketones, by coupling with a diverse range of amines, alcohols, or organometallic reagents. Furthermore, the benzyloxy group at the 6-position can be deprotected to reveal a hydroxyl group, which can then be subjected to a wide array of chemical transformations. The ethyl group at the 1-position also offers a site for modification, although it is generally less reactive than the other two functional groups. The combination of these reactive sites allows for the systematic and rapid generation of a large number of structurally related compounds.

Functional GroupPositionPotential Modifications for Combinatorial Libraries
Carboxylic Acid2Amide formation, esterification, reduction to alcohol, conversion to ketone
Benzyloxy6Deprotection to hydroxyl, followed by etherification, esterification, or other modifications
Ethyl1Potential for modification through C-H activation or other advanced synthetic methods

Role in the Discovery of New Agrochemicals

Indole derivatives have a well-established history in the field of agrochemicals, exhibiting a wide range of biological activities. rhhz.net These activities include roles as plant growth regulators, antivirals, fungicides, herbicides, and insecticides. rhhz.net The structural similarity of indole compounds to the natural plant hormone auxin (indole-3-acetic acid) has led to the development of synthetic auxins for promoting plant growth.

While specific research on the agrochemical applications of this compound is not extensively documented, its core indole structure suggests potential in this area. researchgate.net The development of novel pesticides often involves the modification of known active scaffolds. rhhz.net The functional groups present on this compound could be modified to optimize its interaction with biological targets in pests or plants, potentially leading to the discovery of new agrochemicals with improved efficacy and selectivity.

Potential as Precursors for Advanced Organic Materials (e.g., NLO materials)

Organic materials with nonlinear optical (NLO) properties have garnered significant interest for their potential applications in optoelectronics and photonics. The NLO response in organic molecules is often associated with extended π-conjugated systems and the presence of electron-donating and electron-accepting groups. While research on carboxylic acid derivatives for NLO applications exists, specific studies on indole-2-carboxylic acid derivatives in this context are limited. researchgate.net

The indole nucleus of this compound is a π-rich system. The benzyloxy and carboxylic acid groups can act as weak electron-donating and electron-withdrawing groups, respectively. Through chemical modification, more potent donor and acceptor groups could be introduced to enhance the intramolecular charge transfer characteristics, a key factor for NLO activity. Further research would be needed to explore the potential of this and related indole derivatives as precursors for advanced organic materials.

Exploration in Biosensing Research

The development of biosensors for the detection of indole and its derivatives is an active area of research. researchgate.netnih.govacs.org These biosensors can be used for monitoring indole in various contexts, including its role as a signaling molecule in the gut microbiome. mdpi.com Genetically encoded biosensors, for example, have been developed to provide real-time quantitative analysis of metabolites. mdpi.com

In this context, this compound could be a target analyte for such biosensors. The development of a biosensor specific to this compound would require the identification or engineering of a biological recognition element, such as a protein or nucleic acid, that binds to it with high affinity and selectivity. The sensitivity of a biosensor is influenced by the functional groups on the indole molecule. crimsonpublishers.com The unique substitution pattern of this compound would likely necessitate a tailored biosensor design.

Future Research Directions and Unexplored Potential of 6 Benzyloxy 1 Ethyl 1h Indole 2 Carboxylic Acid

Exploration of Novel Biological Targets and Polypharmacology

The indole-2-carboxylic acid framework is known to interact with a range of biological targets. Derivatives have been investigated as inhibitors of HIV-1 integrase and as antagonists for cysteinyl-leukotriene (CysLT1) receptors. However, the full biological activity spectrum of 6-(benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid remains largely uncharted.

Future avenues of investigation include:

Broad-Spectrum Screening: Testing the compound against diverse panels of receptors, enzymes, and ion channels to identify novel biological targets. This could uncover unexpected therapeutic applications in areas like oncology, neurodegenerative diseases, or inflammatory conditions.

Polypharmacology: Investigating the potential for the compound to modulate multiple targets simultaneously. Such multi-target agents can offer enhanced efficacy or a superior side-effect profile compared to single-target drugs. For instance, derivatives of the related indole-6-carboxylic acid have been explored as multi-target antiproliferative agents targeting both EGFR and VEGFR.

Mechanism of Action Studies: Once a biological activity is identified, detailed studies will be necessary to elucidate the precise mechanism by which the compound exerts its effect, including binding mode analysis and downstream signaling pathway modulation.

Potential Biological Target Classes for Indole-2-Carboxylic Acid DerivativesExamples of TargetsTherapeutic Areas
Viral EnzymesHIV-1 IntegraseAntiviral (HIV/AIDS)
G-Protein Coupled Receptors (GPCRs)CysLT1 ReceptorAsthma, Allergic Rhinitis
Receptor Tyrosine Kinases (RTKs)EGFR, VEGFROncology
Cyclin-Dependent Kinases (CDKs)CDK2Oncology

Integration into Multi-Component Chemical Systems

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. Integrating the this compound scaffold into MCRs could generate large libraries of novel, structurally complex derivatives for biological screening.

Future research should explore:

Ugi and Passerini Reactions: Utilizing the carboxylic acid functional group in classic MCRs like the Ugi four-component reaction to introduce diverse amide and peptide-like functionalities.

Novel MCR Development: Designing new MCRs that leverage the specific reactivity of the indole (B1671886) nucleus alongside the carboxylic acid.

Diversity-Oriented Synthesis: Applying MCR strategies in a diversity-oriented synthesis approach to create a wide range of molecular skeletons beyond simple substitutions, enhancing the probability of discovering novel biological activities.

Application of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. These computational tools can be applied to this compound to guide the discovery of new derivatives with optimized properties.

Key applications include:

Predictive Modeling: Training ML models on existing data for indole derivatives to predict properties such as biological activity, toxicity, and pharmacokinetics (ADME) for novel, virtual analogues of the target compound.

De Novo Design: Using generative AI models to design entirely new molecules based on the indole-2-carboxylic acid scaffold, optimized for binding to a specific biological target.

Synthesis Planning: Employing AI-powered retrosynthesis tools to devise the most efficient and cost-effective synthetic routes to promising new derivatives identified through computational design.

The integration of AI and ML can significantly reduce the time and resources required to identify lead candidates, focusing laboratory efforts on the most promising molecules.

Sustainable Synthesis and Biocatalytic Approaches

Modern pharmaceutical chemistry places a strong emphasis on green and sustainable synthetic methods. Future research should focus on developing more environmentally friendly routes to this compound and its derivatives.

Promising strategies involve:

Biocatalysis: Using enzymes to perform specific chemical transformations under mild, aqueous conditions. For example, enzymes like lipases could be used for stereoselective reactions, or engineered enzymes could catalyze the formation of the indole core itself. This approach offers high selectivity and reduces the need for harsh reagents and organic solvents.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can improve safety, efficiency, and scalability while minimizing waste.

Green Solvents: Replacing conventional volatile organic compounds with more sustainable alternatives like water, supercritical fluids, or bio-based solvents.

Sustainable Synthesis ApproachPotential AdvantagesRelevance to Indole Synthesis
Biocatalysis High selectivity (chemo-, regio-, stereo-), mild reaction conditions, reduced waste.Enzymatic cyclization to form the indole ring; stereoselective modification of side chains.
Flow Chemistry Improved heat and mass transfer, enhanced safety, easier scalability, potential for automation.Efficient execution of multi-step syntheses with reduced workup between steps.
Use of Green Solvents Reduced environmental impact, improved worker safety, potential for novel reactivity.Performing reactions in water, ethanol (B145695), or other bio-derived solvents.

Investigation of Photo-Physical Properties and Their Applications (if relevant)

The indole nucleus is an intrinsic fluorophore, and its photophysical properties are sensitive to the local environment and substitution pattern. The photophysics of the parent indole-2-carboxylic acid have been a subject of study. Investigating the photo-physical properties of this compound could reveal applications beyond pharmacology.

Potential research directions include:

Fluorescence Spectroscopy: Characterizing the absorption and emission spectra, quantum yield, and fluorescence lifetime of the compound. The benzyloxy and ethyl substitutions could modulate these properties in interesting ways.

Molecular Probes: Exploring its potential as a fluorescent probe for sensing specific ions, molecules, or changes in the microenvironment (e.g., polarity, viscosity) within biological systems.

Materials Science: Investigating its incorporation into polymers or other materials to create novel fluorescent materials for applications in optoelectronics or bio-imaging.

By systematically exploring these research avenues, the scientific community can fully elucidate the potential of this compound, transforming it from a synthetic building block into a valuable tool for medicine and materials science.

Q & A

Q. What role does this compound play in medicinal chemistry or chemical biology?

  • Case studies :
  • Scaffold for kinase inhibitors : The indole core mimics ATP-binding motifs in kinases, making it a candidate for anticancer drug development.
  • Probe synthesis : The benzyloxy group can be functionalized with fluorophores for cellular imaging studies .

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